9-(3-isopropoxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Beschreibung
The compound 9-(3-isopropoxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one belongs to the chromeno-oxazinone class, characterized by a fused chromene-oxazine heterocyclic core. Its structure includes a 4-methoxyphenyl substituent at position 3 and a 3-isopropoxypropyl chain at position 9 (Figure 1).
The 3-isopropoxypropyl side chain distinguishes it from hydroxyalkyl or methoxyalkyl derivatives, likely enhancing lipophilicity and metabolic stability compared to polar hydroxylated analogs . The 4-methoxyphenyl group is a common pharmacophore in anti-inflammatory agents, as seen in related chromeno-oxazinones .
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-9-(3-propan-2-yloxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-16(2)28-12-4-11-25-13-20-22(30-15-25)10-9-19-23(26)21(14-29-24(19)20)17-5-7-18(27-3)8-6-17/h5-10,14,16H,4,11-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUSACIFCJISQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 9-(3-isopropoxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic derivative belonging to the class of chromeno compounds. Its structural complexity suggests potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for the compound is with a molecular weight of approximately 357.43 g/mol. The structure features a chromeno moiety fused with an oxazine ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds in the same class. For instance, derivatives such as 9a have shown significant cytotoxicity against various cancer cell lines, including HeLa and MCF7, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity of Related Compounds
The mechanism by which these compounds exert their anticancer effects often involves cell cycle arrest and induction of apoptosis. For example, compound 9a has been shown to induce S-phase arrest in HeLa cells and trigger significant levels of early and late apoptosis compared to control cells . Furthermore, these compounds exhibit inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Table 2: CDK Inhibition Activity
Case Studies
Several case studies have been conducted to evaluate the biological activity of related chromeno compounds:
- Study on HeLa Cells : A study demonstrated that compound 9a not only inhibited cell proliferation but also induced apoptosis through intrinsic pathways involving caspase activation .
- MCF7 Cell Line Evaluation : Research indicated that 14g , a derivative with similar structural features, exhibited potent cytotoxicity against MCF7 cells and showed a favorable safety profile on normal cell lines .
- In Vivo Studies : Preliminary in vivo studies have suggested that these compounds may also exhibit anti-tumor activity in animal models, although further research is needed to confirm these findings.
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Physicochemical Properties
Key structural variations among chromeno-oxazinone derivatives include substituents on the phenyl ring (position 3) and the alkyl/ether chain (position 9). These modifications significantly influence solubility, melting points, and biological activity.
Tautomerization and Solvent Effects
Chromeno-oxazinones with hydroxylated side chains (e.g., 4-hydroxyalkyl derivatives ) undergo tautomerization between oxazinone and chromenone forms, influenced by solvent polarity. The target compound’s isopropoxypropyl chain, being non-hydroxylated, likely stabilizes the oxazinone form, reducing tautomeric interconversion and enhancing structural predictability in biological systems .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step pathways, including cyclization for the chromeno-oxazine core and nucleophilic substitutions for substituents like isopropoxypropyl. Key steps:
- Core formation : Use Pechmann condensation under reflux with arylglyoxals and malono derivatives (e.g., ethanol solvent, 80°C) to generate the chromeno framework .
- Substituent introduction : Optimize reaction time and catalysts (e.g., Lewis acids) for regioselective substitution at the 3- and 9-positions .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (methanol/water) to achieve >95% purity .
Table 1 : Synthesis Optimization Parameters
| Step | Reaction Conditions | Yield Range | Key Catalysts |
|---|---|---|---|
| Core Formation | Ethanol, 80°C, 12h | 60–75% | H₂SO₄ (0.1 eq) |
| Isopropoxypropyl Addition | DMF, 100°C, 6h | 70–85% | K₂CO₃ |
| Methoxyphenyl Substitution | THF, rt, 24h | 65–80% | Pd(PPh₃)₄ |
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure, and what critical data points should researchers prioritize?
- Methodological Answer :
- NMR : Prioritize ¹H and ¹³C NMR to confirm substituent positions. Key signals:
- Methoxyphenyl: δ 3.8 ppm (OCH₃), aromatic protons at δ 6.8–7.2 ppm .
- Isopropoxypropyl: δ 1.2 ppm (CH₃), δ 3.5–4.0 ppm (OCH₂) .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 435.18 (calc. 435.19) .
- IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and ether (C-O-C) at ~1100 cm⁻¹ .
Q. How can researchers design preliminary biological assays to evaluate the compound’s bioactivity?
- Methodological Answer :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to normal cells (e.g., HEK293) to assess selectivity .
- Antioxidant Activity : Measure ROS reduction in LPS-induced macrophages using DCFH-DA fluorescence .
- Dosage Range : Test 1–100 µM concentrations to identify therapeutic windows.
Advanced Research Questions
Q. How can researchers resolve contradictions between observed cytotoxicity and antioxidant effects in studies involving this compound?
- Methodological Answer : Contradictions may arise from concentration-dependent effects or cell-type specificity.
- Experimental Design :
Perform parallel assays on the same cell line (e.g., HeLa) under identical conditions.
Use sub-cytotoxic doses (e.g., 10 µM) for antioxidant assays to isolate non-apoptotic pathways .
Validate via flow cytometry (Annexin V/PI staining) to confirm apoptosis vs. ROS modulation.
- Data Interpretation : Cytotoxicity at >50 µM may overshadow antioxidant effects observed at lower doses.
Q. What computational strategies are recommended for modeling the compound’s interactions with biological targets like enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding to targets (e.g., COX-2, NF-κB). Prioritize the methoxyphenyl group for hydrogen bonding with active sites .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR : Correlate substituent lipophilicity (logP) with bioactivity using Hammett constants for methoxy/isopropoxy groups .
Q. What methodologies are effective for analyzing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stability Studies :
Prepare solutions in buffers (pH 2–9) and incubate at 25°C/37°C for 24–72h.
Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics.
Table 2 : Stability Data (pH 7.4, 37°C)
| Time (h) | % Remaining | Degradation Products |
|---|---|---|
| 24 | 98% | None detected |
| 48 | 95% | Trace oxidation |
| 72 | 89% | Methoxyphenyl ether cleavage |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
